Cas no 65592-16-7 (3-{(tert-butoxy)carbonyl(cyclohexyl)amino}propanoic acid)

3-{(tert-Butoxy)carbonyl(cyclohexyl)amino}propanoic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group and a cyclohexyl moiety. This compound is primarily utilized in peptide synthesis and medicinal chemistry as a versatile intermediate, offering enhanced stability and solubility for further functionalization. The Boc group serves as a robust protecting group for amines, enabling selective deprotection under mild acidic conditions without affecting other sensitive functionalities. The cyclohexyl substituent contributes to steric and electronic modulation, making it valuable in structure-activity relationship studies. Its well-defined reactivity and compatibility with standard coupling reagents facilitate efficient incorporation into complex molecular architectures. This compound is particularly useful in the design of peptidomimetics and bioactive scaffolds.
3-{(tert-butoxy)carbonyl(cyclohexyl)amino}propanoic acid structure
65592-16-7 structure
Product Name:3-{(tert-butoxy)carbonyl(cyclohexyl)amino}propanoic acid
CAS No:65592-16-7
MF:C14H25NO4
MW:271.352604627609
MDL:MFCD06761708
CID:2196306
PubChem ID:19735905
Update Time:2025-06-11

3-{(tert-butoxy)carbonyl(cyclohexyl)amino}propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(Tert-butoxycarbonyl(cyclohexyl)amino)propanoic acid
    • 3-[cyclohexyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
    • 3-{(tert-butoxy)carbonyl(cyclohexyl)amino}propanoic acid
    • EN300-12443120
    • MFCD06761708
    • 3-{[(tert-butoxy)carbonyl](cyclohexyl)amino}propanoic acid
    • 3-((tert-Butoxycarbonyl)(cyclohexyl)amino)propanoic acid
    • 3-{[(t-Butoxy)carbonyl](cyclohexyl)amino}propanoic acid
    • 65592-16-7
    • 3-(tert-Butoxycarbonyl(cyclohexyl)amino)propa noic acid
    • DTXSID10599430
    • SCHEMBL9200042
    • N-(tert-Butoxycarbonyl)-N-cyclohexyl-beta-alanine
    • MDL: MFCD06761708
    • Inchi: 1S/C14H25NO4/c1-14(2,3)19-13(18)15(10-9-12(16)17)11-7-5-4-6-8-11/h11H,4-10H2,1-3H3,(H,16,17)
    • InChI Key: KEBAVFJYVBXWLG-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N(CCC(=O)O)C1CCCCC1)=O

Computed Properties

  • Exact Mass: 271.178
  • Monoisotopic Mass: 271.178
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.8A^2
  • XLogP3: 2.4

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3-{(tert-butoxy)carbonyl(cyclohexyl)amino}propanoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:65592-16-7)3-{(tert-butoxy)carbonyl(cyclohexyl)amino}propanoic acid
Order Number:A12655
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Quantity:1g/5g/10g/25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:59
Price ($):277.0/554.0/697.0/1034.0
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Additional information on 3-{(tert-butoxy)carbonyl(cyclohexyl)amino}propanoic acid

Professional Introduction to 3-{(tert-butoxy)carbonyl(cyclohexyl)amino}propanoic Acid (CAS No. 65592-16-7)

3-{(tert-butoxy)carbonyl(cyclohexyl)amino}propanoic acid, with the CAS number 65592-16-7, is a significant compound in the field of pharmaceutical chemistry and biotechnology. This compound, often abbreviated as Boc-CyclohexylGly-OH, plays a crucial role in the synthesis of various pharmaceutical intermediates and has garnered considerable attention due to its utility in peptide coupling and protein modification applications.

The structure of this compound features a protected amino group, specifically a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis to prevent unwanted reactions at the amino functionality. The presence of a cyclohexyl group attached to the amino nitrogen provides steric hindrance, enhancing stability and reducing the likelihood of side reactions during synthetic processes. The carboxylic acid moiety at the terminal end allows for further functionalization, making it a versatile building block in medicinal chemistry.

In recent years, 3-{(tert-butoxy)carbonyl(cyclohexyl)amino}propanoic acid has been extensively studied for its applications in peptide synthesis. Peptides are short chains of amino acids that serve as important signaling molecules in biological systems. The efficient synthesis of peptides often requires protecting groups to prevent unwanted reactions between different functional groups within the peptide sequence. The Boc group is particularly useful in this context because it can be easily introduced and removed under mild conditions without affecting other parts of the molecule.

One of the most notable applications of Boc-CyclohexylGly-OH is in the synthesis of cyclic peptides, which have shown promise in drug development due to their improved bioavailability and stability compared to linear peptides. Cyclic peptides can mimic natural bioactive molecules and have been investigated for their potential in treating various diseases, including cancer and infectious diseases. The cyclohexyl group in Boc-CyclohexylGly-OH contributes to the overall stability of these cyclic structures by providing rigidity and preventing unwanted conformational changes.

Recent advancements in solid-phase peptide synthesis (SPPS) have further highlighted the importance of 3-{(tert-butoxy)carbonyl(cyclohexyl)amino}propanoic acid. SPPS is a widely used method for synthesizing peptides on an automated platform, allowing for high-throughput production of complex peptide sequences. The use of Boc-protected amino acids like Boc-CyclohexylGly-OH simplifies the synthetic process by minimizing side reactions and improving yield. This has led to increased efficiency in peptide drug development pipelines.

The compound's utility extends beyond peptide synthesis; it is also employed in protein modification studies. Post-translational modifications (PTMs) are essential for regulating protein function and localization within cells. Among these modifications, methylation and acetylation are particularly well-studied. Boc-CyclohexylGly-OH can be used as a precursor for introducing modified amino acids into proteins, enabling researchers to study the effects of these modifications on protein behavior.

Recent research has demonstrated the role of Boc-CyclohexylGly-OH in developing novel enzyme inhibitors. Enzymes are critical targets for drug design due to their involvement in numerous biological pathways. By incorporating this compound into enzyme active sites, researchers can design molecules that selectively inhibit specific enzymatic activities. This approach has been particularly successful in targeting enzymes involved in metabolic pathways and signal transduction cascades.

The pharmaceutical industry has also shown interest in Boc-CyclohexylGly-OH for its potential use as an intermediate in the synthesis of small-molecule drugs. Small-molecule drugs are widely used for treating various diseases, and their development often relies on sophisticated synthetic methodologies. The versatility of Boc-CyclohexylGly-OH makes it a valuable tool for medicinal chemists seeking to develop new therapeutic agents.

In conclusion, 3-{(tert-butoxy)carbonyl(cyclohexyl)amino}propanoic acid (CAS No. 65592-16-7) is a multifunctional compound with significant applications in pharmaceutical chemistry and biotechnology. Its role in peptide synthesis, protein modification, enzyme inhibition, and small-molecule drug development underscores its importance as a synthetic intermediate. As research continues to uncover new applications for this compound, its value is expected to grow further, contributing to advancements in drug discovery and development.

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Amadis Chemical Company Limited
(CAS:65592-16-7)3-{(tert-butoxy)carbonyl(cyclohexyl)amino}propanoic acid
A12655
Purity:99%/99%/99%/99%
Quantity:1g/5g/10g/25g
Price ($):277.0/554.0/697.0/1034.0
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